Diethyl 2-(acetylamino)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzyl}malonate
Description
Diethyl 2-(acetylamino)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzyl}malonate is a malonate derivative featuring a substituted benzyloxybenzyl group and an acetylated amino side chain. Its structure includes:
- A malonate core (diethyl ester).
- A 4-[(2-chloro-6-fluorobenzyl)oxy]benzyl substituent, introducing aromaticity, halogenation (Cl, F), and steric bulk.
Properties
IUPAC Name |
diethyl 2-acetamido-2-[[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methyl]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClFNO6/c1-4-30-21(28)23(26-15(3)27,22(29)31-5-2)13-16-9-11-17(12-10-16)32-14-18-19(24)7-6-8-20(18)25/h6-12H,4-5,13-14H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYIQTRFLJCMDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)F)(C(=O)OCC)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Diethyl Acetamidomalonate
The synthesis begins with the preparation of diethyl acetamidomalonate, a key intermediate. Diethyl malonate reacts with acetic anhydride under reflux conditions to introduce the acetylamino group. This step typically achieves yields of 85–90% when conducted in anhydrous ethanol with catalytic sulfuric acid.
Reaction Conditions:
- Solvent: Anhydrous ethanol
- Catalyst: Sulfuric acid (0.5–1.0 mol%)
- Temperature: 80–90°C
- Time: 4–6 hours
The product is purified via vacuum distillation to remove excess acetic anhydride and byproducts.
Synthesis of the Benzylating Agent
The benzylating agent, 4-[(2-chloro-6-fluorobenzyl)oxy]benzyl bromide, is synthesized in two stages:
- Etherification: 2-Chloro-6-fluorobenzyl chloride reacts with 4-hydroxybenzyl alcohol in the presence of potassium carbonate to form 4-[(2-chloro-6-fluorobenzyl)oxy]benzyl alcohol.
- Bromination: The alcohol is treated with phosphorus tribromide (PBr₃) in dichloromethane to yield the corresponding bromide.
Key Parameters:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Etherification | K₂CO₃ | DMF | 60°C | 75% |
| Bromination | PBr₃ | CH₂Cl₂ | 0–5°C | 82% |
Alkylation Reaction
Diethyl acetamidomalonate undergoes alkylation with the benzylating agent under strongly basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) deprotonates the central carbon of the malonate, enabling nucleophilic attack by the benzyl bromide.
Optimized Conditions:
- Base: NaH (2.2 equiv)
- Solvent: THF
- Temperature: 0°C to room temperature
- Time: 12–18 hours
The reaction typically achieves 70–75% yield, with unreacted starting materials removed via aqueous workup.
Purification Techniques
Crude product is purified using:
- Recrystallization: Ethanol/water mixtures (3:1) yield crystals with >98% purity.
- Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) eluent resolves minor impurities.
Industrial-Scale Production Methods
Reactor Systems and Catalysis
Industrial synthesis employs continuous flow reactors to enhance efficiency and safety. Key features include:
- Tubular Reactors: Enable precise temperature control (±2°C) during exothermic alkylation.
- Heterogeneous Catalysts: Zeolite-based catalysts reduce reaction time by 30% compared to batch processes.
Comparative Metrics:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 10–100 g | 50–100 kg |
| Yield | 70–75% | 80–85% |
| Purity | 98% | 99.5% |
Large-Scale Purification Processes
Industrial purification leverages fractional crystallization and short-path distillation:
- Fractional Crystallization: Ethanol gradients isolate the compound with <0.5% impurities.
- Short-Path Distillation: Removes high-boiling byproducts under reduced pressure (0.1–0.5 mmHg).
Optimization of Reaction Parameters
Influence of Base and Solvent
Base strength and solvent polarity critically impact alkylation efficiency:
| Base | Solvent | Yield (%) |
|---|---|---|
| NaH | THF | 75 |
| K₂CO₃ | DMF | 58 |
| LDA | Toluene | 63 |
THF’s moderate polarity facilitates better solubility of intermediates, while NaH’s strong basicity ensures complete deprotonation.
Temperature and Reaction Time Effects
Lower temperatures (0–5°C) minimize side reactions but prolong reaction time. A balanced approach (10–15°C for 14 hours) optimizes yield and throughput.
Comparative Analysis with Related Malonate Derivatives
This compound exhibits distinct synthetic challenges compared to analogs:
The chloro and fluoro substituents in the target compound necessitate stringent anhydrous conditions to prevent hydrolysis during alkylation.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-(acetylamino)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzyl}malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions typically require strong bases or nucleophiles, such as sodium hydride (NaH) or sodium methoxide (NaOCH₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis or as intermediates in pharmaceutical applications.
Scientific Research Applications
Chemistry: In chemistry, Diethyl 2-(acetylamino)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzyl}malonate is used as a building block for the synthesis of complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is used to study the effects of specific chemical modifications on biological systems. It can be used to create analogs of biologically active molecules, allowing researchers to investigate their biological activity and potential therapeutic applications.
Medicine: In the field of medicine, this compound is used in the development of new pharmaceuticals. Its derivatives can be tested for their efficacy in treating various diseases, making it a valuable tool in drug discovery and development.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which Diethyl 2-(acetylamino)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzyl}malonate exerts its effects depends on its specific application. In pharmaceutical applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural differences and similarities with related malonate derivatives:
Key Observations :
Key Observations :
Physicochemical Properties
Physical states and solubility vary with substituent polarity and steric effects:
Key Observations :
Spectral Data Comparison
¹H NMR and ¹³C NMR shifts reflect electronic environments:
Key Observations :
- Aromatic Signals : The target’s chloro-fluoro-benzyl group would show distinct splitting patterns (e.g., meta-F coupling).
- Amide Proton : The acetylated amine’s NH (if present) may appear as a broad singlet (~6–8 ppm).
Biological Activity
Diethyl 2-(acetylamino)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzyl}malonate is a complex organic compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 465.9 g/mol. Its structure includes a diethyl malonate backbone, an acetylamino group, and a chloro-fluorobenzene moiety, which contribute to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 465.9 g/mol |
| CAS Number | 439108-33-5 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Diethyl Acetamidomalonate : Reaction of diethyl malonate with acetic anhydride.
- Substitution Reaction : Introduction of the chloro-6-fluorobenzyl group through nucleophilic substitution.
- Purification : Techniques such as recrystallization or chromatography to isolate the final product.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines.
- Antimicrobial Properties : Similar structures have been noted for their ability to bind to DNA and exhibit antimicrobial effects.
- Mechanism of Action : The biological activity may be attributed to the compound's ability to interact with molecular targets such as enzymes or receptors, leading to inhibition of critical biological pathways.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Diethyl Malonate | Basic structure; no significant biological activity | |
| N-Acetylcysteine | Antioxidant properties | |
| Diethyl 2-(Acetamido)-2-(4-Methoxyphenyl)malonate | Similar backbone; varying substituent effects |
Research Findings
Recent studies highlight the potential of this compound in drug development:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
